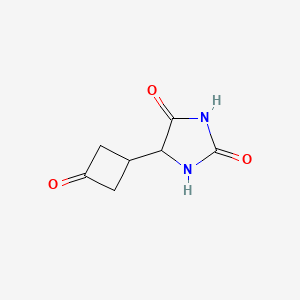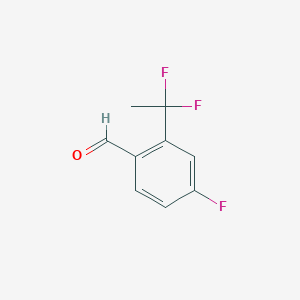
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a difluoroethyl group and a fluorine atom, making it a fluorinated aromatic aldehyde
Preparation Methods
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This method is advantageous due to the availability and cost-effectiveness of 1,1-difluoroethyl chloride. The reaction conditions usually involve the use of a nickel catalyst and a suitable solvent under controlled temperature and pressure.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Scientific Research Applications
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its ability to mimic the steric and electronic features of other functional groups, such as methoxy groups.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique fluorinated structure.
Industrial Applications: It is used in the synthesis of advanced materials and agrochemicals, benefiting from the stability and reactivity imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde involves its interaction with molecular targets through its aldehyde group and fluorinated aromatic ring. The difluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by providing favorable steric and electronic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde can be compared with other fluorinated aromatic aldehydes, such as:
2-(1,1-Difluoroethyl)-1,3-difluorobenzene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene: Contains additional chlorine atoms, which can alter its reactivity and applications. The uniqueness of this compound lies in its combination of the difluoroethyl group and the aldehyde functionality, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H7F3O |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7F3O/c1-9(11,12)8-4-7(10)3-2-6(8)5-13/h2-5H,1H3 |
InChI Key |
UYGWXUPCKKBRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



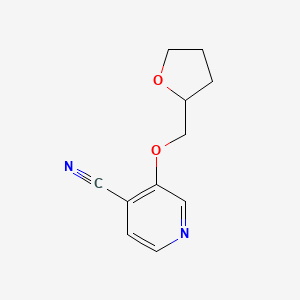

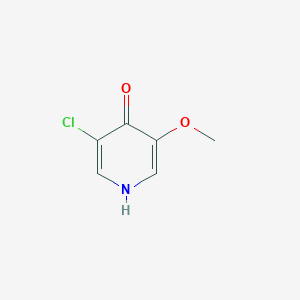
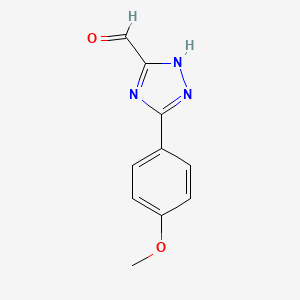
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
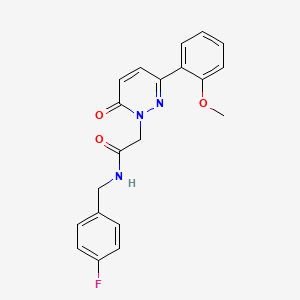
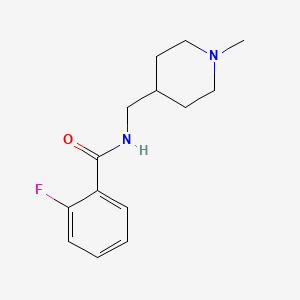
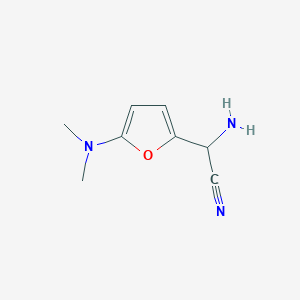
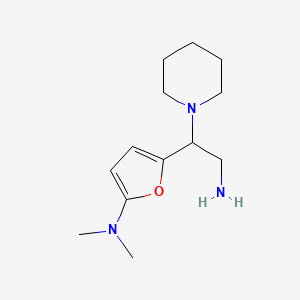
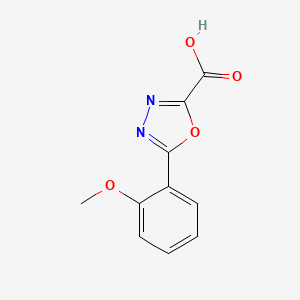
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)

